Irreversible kcat Inhibition of 5α-Reductase vs. Reversible Inhibition by Finasteride
6-Methylene-4-pregnene-3,20-dione (6MP) acts as an irreversible, NADPH-dependent kcat inhibitor of rat prostatic 5α-reductase, as demonstrated by kinetic studies showing a pattern compatible with mechanism-based inactivation [1]. In contrast, finasteride is a reversible, competitive inhibitor of type II 5α-reductase (IC50 = 4.2–65 nM depending on assay conditions) that does not form a covalent enzyme-inhibitor adduct [2]. The irreversible nature of 6MP was functionally confirmed in human prostatic explant cultures, where 5α-reductase inhibition by 6MP could not be reversed by fresh media exchange, whereas progesterone-mediated inhibition was reversible [3].
| Evidence Dimension | Mechanism of 5α-reductase inhibition (reversibility and NADPH dependence) |
|---|---|
| Target Compound Data | Irreversible kcat inhibition; requires NADPH; inhibition not reversed by media change in human prostatic explant culture |
| Comparator Or Baseline | Finasteride: reversible, competitive inhibition of type II 5α-reductase (IC50 = 4.2–65 nM); Progesterone: reversible inhibition reversed by media change |
| Quantified Difference | Irreversible (covalent/mechanism-based) vs. reversible (non-covalent competitive) binding mode |
| Conditions | Rat prostatic microsomal enzyme kinetic assays (Petrow 1981); human BPH tissue short-term organ culture with media exchange (Kadohama 1983) |
Why This Matters
Irreversible inhibition can produce sustained target suppression beyond drug exposure, a pharmacodynamic advantage for experimental models of androgen deprivation that cannot be replicated with reversible inhibitors like finasteride.
- [1] Petrow V, Wang Y, Lack L, Sandberg A. Prostatic cancer. I. 6-Methylene-4-pregnen-3-ones as irreversible inhibitors of rat prostatic Δ4-3-ketosteroid 5α-reductase. Steroids. 1981 Aug;38(2):121-40. View Source
- [2] Rasmusson GH, Reynolds GF, Steinberg NG, Walton E, Patel GF, Liang T, Cascieri MA, Cheung AH, Brooks JR, Berman C. Azasteroids: structure-activity relationships for inhibition of 5α-reductase and of androgen receptor binding. J Med Chem. 1986 Nov;29(11):2290-5. View Source
- [3] Kadohama N, Petrow V, Lack L, Sandberg AA. Inhibitory effects of some steroidal 6-methylene derivatives on 5α-reductase activity in human and rat prostate. J Steroid Biochem. 1983 May;18(5):551-8. View Source
